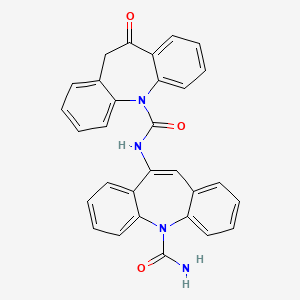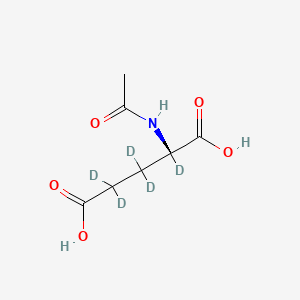![molecular formula C12H17BrN2O3S B13866516 2-Bromo-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13866516.png)
2-Bromo-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol is a compound that features a bromine atom, a phenol group, and a piperazine ring with a methylsulfonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol typically involves a multi-step process. One common method starts with the bromination of a phenol derivative to introduce the bromine atom. The final step involves the sulfonylation of the piperazine ring using a sulfonyl chloride reagent under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Major Products
Oxidation: Quinones.
Reduction: De-brominated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the piperazine ring.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol is not fully understood, but it is believed to involve interactions with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The phenol group may also contribute to the compound’s biological activity by participating in hydrogen bonding and other interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-[(4-methylpiperazin-1-yl)methyl]phenol: Lacks the sulfonyl group, which may affect its biological activity.
4-Bromo-2-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol: Similar structure but with different positioning of the bromine atom, which can influence its reactivity and interactions.
Uniqueness
2-Bromo-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol is unique due to the presence of both the bromine atom and the methylsulfonyl-substituted piperazine ring. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H17BrN2O3S |
|---|---|
Molecular Weight |
349.25 g/mol |
IUPAC Name |
2-bromo-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol |
InChI |
InChI=1S/C12H17BrN2O3S/c1-19(17,18)15-6-4-14(5-7-15)9-10-2-3-12(16)11(13)8-10/h2-3,8,16H,4-7,9H2,1H3 |
InChI Key |
LROBKYRUCHABIW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C=C2)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


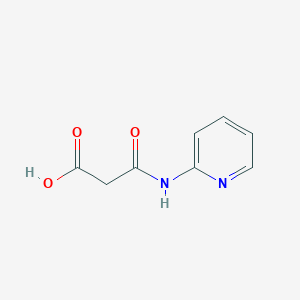
![N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B13866438.png)
![1-(6-Chloro-2-oxo-4-(trifluoromethyl)-2,4-dihydro-1H-benzo[d][1,3]oxazin-4-yl)pent-1-yn-3-yl Methanesulfonate](/img/structure/B13866442.png)
![Methyl 7-[[4-[hydroxy(diphenyl)methyl]benzoyl]amino]heptanoate](/img/structure/B13866449.png)
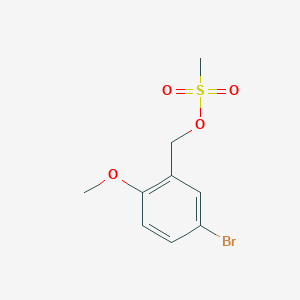
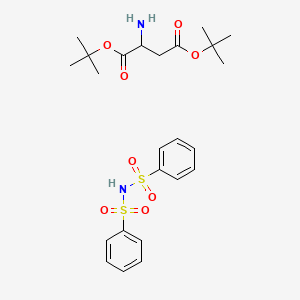
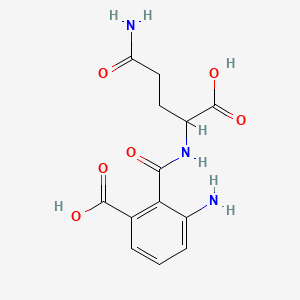
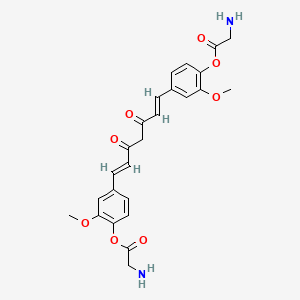
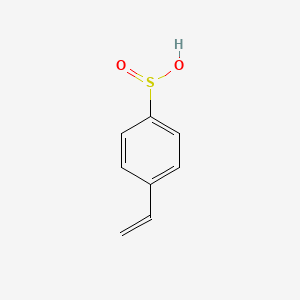
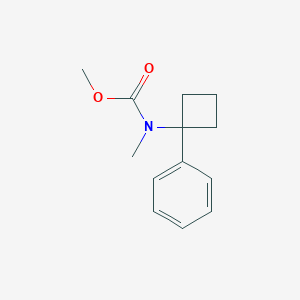
![4-amino-N-[6-methyl-1-(pyrimidin-4-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13866471.png)
![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine Hydrochloride](/img/structure/B13866483.png)
